N-methylpyrazine-2-carboxamide
Overview
Description
N-methylpyrazine-2-carboxamide is a heterocyclic aromatic organic compound. It is a derivative of pyrazine, which is a symmetrical molecule containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This compound has a methyl group attached to the nitrogen atom at position 1 and a carboxamide group at position 2. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylpyrazine-2-carboxamide can be synthesized through several methods. One common method involves the reaction of pyrazine-2-carboxylic acid with methylamine. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with methylamine to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar principles. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylpyrazine-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methyl group or the carboxamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: N-methylpyrazine-2-carboxylic acid.
Reduction: N-methylpyrazine-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-methylpyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and antiviral activities.
Materials Science: The compound is utilized in the development of metal-organic frameworks and other advanced materials.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and metabolic pathways.
Industrial Applications: this compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or interfere with metabolic pathways, leading to antimicrobial or antiviral effects. For example, it has been shown to inhibit photosynthetic electron transport in spinach chloroplasts, which is linked to its lipophilicity and the presence of long alkyl chains .
Comparison with Similar Compounds
Similar Compounds
N-alkyl-3-alkylaminopyrazine-2-carboxamides: These compounds have similar structures but with different alkyl groups attached to the pyrazine ring.
N-benzylpyrazine-2-carboxamides: These derivatives have a benzyl group instead of a methyl group.
Uniqueness
N-methylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group and carboxamide functionality make it a versatile intermediate for various synthetic applications. Additionally, its ability to inhibit photosynthetic electron transport highlights its potential in agricultural and environmental research.
Properties
IUPAC Name |
N-methylpyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-7-6(10)5-4-8-2-3-9-5/h2-4H,1H3,(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVFDBZMQPCJEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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